洛匹那韦 (m-3/m-4)

描述

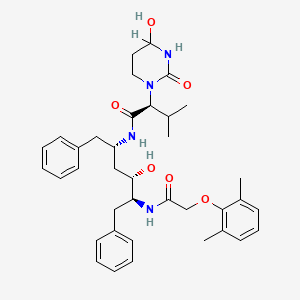

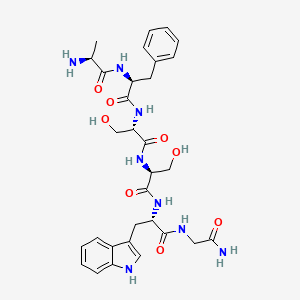

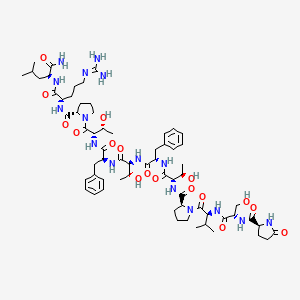

Lopinavir is a dicarboxylic acid diamide that is amphetamine is substituted on nitrogen by a (2,6-dimethylphenoxy)acetyl group and on the carbon alpha- to nitrogen by a (1S,3S)-1-hydroxy-3- { [ (2S)-3-methyl-2- (2-oxotetrahydropyrimidin-1-yl)butanoyl]amino}-4-phenylbutyl group . It is an antiretroviral of the protease inhibitor class, used against HIV infections as a fixed-dose combination with another protease inhibitor, ritonavir .

Synthesis Analysis

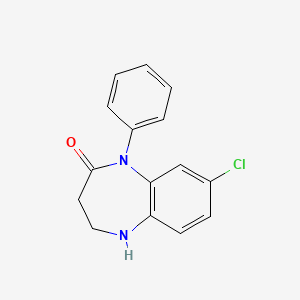

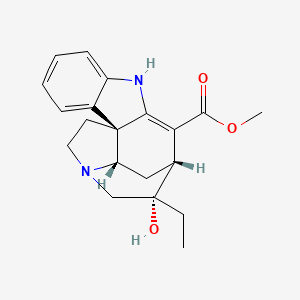

A series of novel HIV-1 protease inhibitors based on two pseudosymmetric dipeptide isosteres have been synthesized and evaluated . The inhibitors were designed by incorporating N-phenyloxazolidinone-5-carboxamides into the hydroxyethylene and (hydroxyethyl)hydrazine dipeptide isosteres as P2 and P2’ ligands .Molecular Structure Analysis

The crystal structure of lopinavir bound to wild type HIV-1 protease has been determined . A comparison of the inhibitor-protease structures with the LPV-protease structure provides valuable insight into the binding mode of the new inhibitors to the protease enzyme .Physical And Chemical Properties Analysis

The molecular formula of Lopinavir is C37H48N4O5 and its molecular weight is 628.8 g/mol .科学研究应用

COVID-19 的治疗

洛匹那韦/利托那韦已被考虑用于治疗 COVID-19 . 在疾病的初始阶段,病毒复制在致病机制中起着关键作用,抗病毒药物如洛匹那韦/利托那韦可能在限制病毒引起的器官损伤方面至关重要 . 在香港进行的一项回顾性匹配队列研究表明,在患者中添加洛匹那韦/利托那韦作为初始治疗与总体死亡率和插管率的降低相关 .

人类免疫缺陷病毒 (HIV) 治疗

洛匹那韦/利托那韦是一种人类免疫缺陷病毒 (HIV) 抗病毒组合 . 它已被用于治疗 HIV 以防止病毒在体内繁殖。

抗病毒功效研究

洛匹那韦/利托那韦已用于研究研究,以评估其在治疗各种病毒性疾病中的疗效和安全性 . 这包括单独使用或与其他治疗方法联合使用研究。

联合治疗研究

洛匹那韦/利托那韦通常与其他药物联合使用,以增强治疗的功效。 例如,它已与干扰素联合用于治疗 COVID-19 .

荟萃分析研究

洛匹那韦/利托那韦一直是系统评价和荟萃分析研究的主题,以评估其在治疗 COVID-19 患者中的疗效和安全性 . 这些研究为该药物的性能和副作用提供了宝贵的见解。

治疗指南的制定

洛匹那韦/利托那韦的研究有助于制定像 COVID-19 这样的疾病的治疗指南 . 尽管一些临床试验的结果存在争议,但一些指南建议将洛匹那韦/利托那韦用于治疗 COVID-19 .

作用机制

Target of Action

Lopinavir, also known as UNII-9BL5BH56JW or Lopinavir M-3/M-4, is an antiretroviral protease inhibitor primarily used in combination with other antiretrovirals in the treatment of HIV-1 infection . The primary target of Lopinavir is the HIV-1 protease enzyme .

Mode of Action

Lopinavir binds to the site of HIV-1 protease activity and inhibits the cleavage of viral Gag-Pol polyprotein precursors into individual functional proteins required for infectious HIV . This results in the formation of immature, noninfectious viral particles . Lopinavir is a peptidomimetic molecule - it contains a hydroxyethylene scaffold that mimics the peptide linkage typically targeted by the HIV-1 protease enzyme but which itself cannot be cleaved, thus preventing the activity of the HIV-1 protease .

Biochemical Pathways

The biochemical pathway affected by Lopinavir involves the inhibition of the HIV protease enzyme, which prevents the cleavage of the gag-pol polyproteins, thereby disrupting the process of viral replication and release from host cells . This results in the formation of immature, non-infectious viral particles .

Pharmacokinetics

Lopinavir undergoes extensive oxidative metabolism, almost exclusively via hepatic CYP3A isozymes . Co-administration with ritonavir, a potent inhibitor of CYP3A enzymes, helps to stave off Lopinavir’s biotransformation and increase plasma levels of active antiviral drug . Lopinavir is highly bound to plasma proteins (98% to 99%); it binds to both alpha-1 acid glycoprotein and albumin . It is principally metabolized and eliminated by the liver .

Result of Action

The result of Lopinavir’s action is the formation of immature, non-infectious viral particles . This inhibits the replication of the HIV-1 virus and slows down the progression of the infection .

Action Environment

The action of Lopinavir can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism, especially those that are metabolized by the same liver enzymes . Additionally, the presence of liver disease can affect the metabolism and clearance of Lopinavir .

生化分析

Biochemical Properties

Lopinavir (m-3/m-4) is involved in various biochemical reactions, primarily as a result of its interaction with enzymes and proteins. It is metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 . The interaction with CYP3A4 is significant as it affects the drug’s bioavailability and efficacy. Lopinavir (m-3/m-4) also interacts with other biomolecules such as alpha-1-acid glycoprotein and albumin, which influence its distribution and binding in the plasma .

Cellular Effects

Lopinavir (m-3/m-4) has notable effects on various cell types and cellular processes. It has been shown to impair protein synthesis via activation of AMP-activated protein kinase (AMPK) and eEF2 kinase (eEF2K) . This mechanism is similar to the antiviral effect of protein phosphatase 1 inhibitors. Additionally, Lopinavir (m-3/m-4) influences cell signaling pathways and gene expression, contributing to its antiviral properties .

Molecular Mechanism

The molecular mechanism of Lopinavir (m-3/m-4) involves its action as a protease inhibitor. It contains a hydroxyethylene scaffold that mimics the peptide linkage targeted by the HIV-1 protease enzyme, preventing the enzyme’s activity . This inhibition disrupts the viral replication process, making Lopinavir (m-3/m-4) effective in treating HIV-1 infection. The compound also binds to other biomolecules, influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lopinavir (m-3/m-4) change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that Lopinavir (m-3/m-4) maintains its antiviral activity over extended periods, although its stability can be influenced by various factors such as temperature and pH . Long-term effects on cellular function have been observed, including sustained inhibition of viral replication .

Dosage Effects in Animal Models

The effects of Lopinavir (m-3/m-4) vary with different dosages in animal models. Studies have demonstrated that higher doses of the compound can lead to toxic or adverse effects, such as hepatotoxicity and gastrointestinal disturbances . At therapeutic doses, Lopinavir (m-3/m-4) effectively inhibits viral replication and improves clinical outcomes in animal models .

Metabolic Pathways

Lopinavir (m-3/m-4) is involved in extensive oxidative metabolism, primarily via hepatic CYP3A4 isozymes . The co-administration of ritonavir, a potent inhibitor of CYP3A4, helps to increase the plasma levels of Lopinavir (m-3/m-4) by inhibiting its biotransformation . This interaction is crucial for maintaining therapeutic concentrations of the drug in the body.

Transport and Distribution

Lopinavir (m-3/m-4) is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It is highly protein-bound in plasma, with a greater affinity for alpha-1-acid glycoprotein . The compound’s distribution is influenced by its binding to these proteins, affecting its localization and accumulation in various tissues .

Subcellular Localization

The subcellular localization of Lopinavir (m-3/m-4) is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its antiviral effects. Post-translational modifications and targeting signals play a role in directing Lopinavir (m-3/m-4) to these locations, ensuring its efficacy in inhibiting viral replication .

属性

IUPAC Name |

(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48N4O6/c1-24(2)34(41-19-18-32(43)40-37(41)46)36(45)38-29(20-27-14-7-5-8-15-27)22-31(42)30(21-28-16-9-6-10-17-28)39-33(44)23-47-35-25(3)12-11-13-26(35)4/h5-17,24,29-32,34,42-43H,18-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,46)/t29-,30-,31-,32?,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECSHMHYHYDFLR-AILSMDFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(NC4=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCC(NC4=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333147 | |

| Record name | (2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

644.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

357275-54-8 | |

| Record name | Lopinavir metabolite M-3/M-4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357275548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DES(2-OXO-TETRAHYDROPYRIMIDINYL)-2-OXO-4-HYDROXY-TETRAHYDROPYRIMIDINYL LOPINAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BL5BH56JW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(8S,9R,10S,11S,13S,14S,17S)-9,11-dichloro-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dicyclohexylmethyl carbonate](/img/structure/B1675004.png)

![(2S)-2-[[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]amino]-3-phenylpropanoic acid](/img/structure/B1675021.png)